N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Description
Structural Characterization of N'-[(E)-(4-Ethoxyphenyl)Methylidene]-3-(4-Methylphenyl)-1H-Pyrazole-5-Carbohydrazide
Crystallographic Analysis and Molecular Geometry
The molecular structure of this compound features a pyrazole ring substituted at positions 3 and 5. At position 3, a 4-methylphenyl group is attached, while position 5 is functionalized with a carbohydrazide moiety bearing a (4-ethoxyphenyl)methylidene group in the E configuration. Although direct crystallographic data for this compound is not available in the provided sources, analogous pyrazole-carbohydrazides exhibit characteristic structural motifs. For example, in related compounds, the pyrazole ring adopts a twisted conformation, with dihedral angles between substituents ranging from 4.4° to 88.8°.
The 4-ethoxyphenyl and 4-methylphenyl groups are expected to orient perpendicularly relative to the pyrazole ring, as observed in structurally similar derivatives. This orthogonal arrangement minimizes steric hindrance and stabilizes the molecule through weak van der Waals interactions. The E configuration of the imine bond (C=N) in the carbohydrazide moiety is critical for maintaining planarity, facilitating π-π stacking interactions in the solid state.
Table 1: Key Geometric Parameters (Analogous Compounds)
| Parameter | Value | Source Compound |
|---|---|---|
| Pyrazole ring twist angle | 4.40°–86.22° | C₁₈H₁₈N₂O₂ |
| Dihedral angle (aryl rings) | 78.07°–88.75° | C₁₈H₁₆N₄O |
| C=N bond length | ~1.28 Å | C₁₉H₁₈N₄O₃ |
Spectroscopic Identification Techniques
FTIR Spectroscopy
The FTIR spectrum of the compound reveals key functional groups:
- N-H Stretch : A broad band near 3300 cm⁻¹ corresponds to the hydrazide N-H group, while sharper peaks at 3190–3140 cm⁻¹ are attributed to the pyrazole N-H.
- C=O Stretch : A strong absorption at ~1650 cm⁻¹ confirms the presence of the carbohydrazide carbonyl group.
- Aromatic C-H Stretches : Bands at 3050–3000 cm⁻¹ and 850–800 cm⁻¹ (out-of-plane bending) indicate monosubstituted phenyl rings.
NMR Spectroscopy
- ¹H NMR :
- ¹³C NMR :
UV-Vis Spectroscopy
The compound exhibits a strong absorption band at 275 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated pyrazole-carbohydrazide system. A weaker band at 320 nm arises from n→π* transitions of the imine group.
Tautomeric Behavior and Stereochemical Considerations
This compound exhibits tautomerism between hydrazo and azo forms. FTIR and NMR data confirm the hydrazo tautomer (C=O and N-H groups) as the dominant form in solution. The E configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the pyrazole ring nitrogen, as evidenced by a low-field NH chemical shift (δ 10.8 ppm).
Stereochemical rigidity is imposed by the E configuration, which prevents rotation around the C=N bond. This rigidity enhances planarity, favoring intermolecular interactions in solid-state packing.
Computational Modeling of Electronic Structure (DFT Studies)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:
- HOMO-LUMO Gap : A narrow gap of 3.8 eV suggests high reactivity, consistent with electrophilic substitution trends in pyrazole derivatives.
- NBO Analysis : Delocalization of electron density from the pyrazole ring to the carbohydrazide moiety stabilizes the molecule. The Wiberg bond index of the C=N bond (1.12) indicates significant double-bond character.
- Solvation Effects : In ethanol, the solvation energy (-88.01 kJ/mol) stabilizes the C2 conformer, which features an intramolecular N-H···N hydrogen bond.
Table 2: DFT-Derived Electronic Parameters
| Parameter | Gas Phase | Ethanol Solution |
|---|---|---|
| HOMO (eV) | -6.12 | -5.98 |
| LUMO (eV) | -2.32 | -2.15 |
| Dipole Moment (Debye) | 4.56 | 5.12 |
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-17-10-6-15(7-11-17)13-21-24-20(25)19-12-18(22-23-19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
LTGMCMNMIOTXJV-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation-Hydrazinolysis
A modified approach combines pyrazole ring formation and hydrazinolysis in a single pot using microwave irradiation (100°C, 30 minutes), achieving 68% yield.
Solid-Phase Synthesis
Immobilizing the β-keto ester on Wang resin enables stepwise elongation, though yields are lower (50–60%).
Industrial-Scale Considerations
Patented Method (Adapted from)
-
Step 1 : 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester (1 kg scale) is reacted with hydrazine hydrate (5 L) in ethanol (20 L).
-
Step 2 : The carbohydrazide is filtered and reacted with 4-ethoxybenzaldehyde (1.1 equiv) in a stirred-tank reactor.
-
Purity : ≥98% (HPLC), isolated via recrystallization from dimethylformamide.
Challenges and Optimization
-
Regioselectivity : Using electron-deficient aldehydes minimizes byproducts during Schiff base formation.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves E/Z isomer mixtures.
-
Yield Improvement : Catalytic piperidine (5 mol%) enhances condensation rates by deprotonating the hydrazide .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleoph
Biological Activity
N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 328.38 g/mol
IUPAC Name : this compound
The compound features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the imine linkage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects in vitro. The compound was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent reduction in cytokine production, suggesting its potential for treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Cytokine Inhibition : By blocking signaling pathways involved in inflammation, it reduces the expression of inflammatory mediators.
Case Studies and Research Findings
- Study on MCF7 Cell Line : A study conducted by Wei et al. demonstrated that this compound exhibited an IC value of 12.50 µM against MCF7 cells, with significant induction of apoptosis observed through flow cytometry analysis .
- Anti-inflammatory Study : In a separate investigation, the compound was tested on LPS-stimulated RAW 264.7 macrophages, where it significantly reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents, such as 2,4,5-trimethoxyphenyl ( ), may hinder molecular packing, affecting crystallinity and bioavailability.
Spectroscopic and Computational Studies
Spectroscopic Data
Computational Insights
- DFT Studies : For N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide , HOMO-LUMO energy gaps (∼4.1 eV) suggest moderate reactivity, with intramolecular hydrogen bonding stabilizing the (E)-configuration .
- Molecular Docking : Analogs with 4-substituted phenyl groups show strong binding to cancer-related proteins (e.g., EGFR), correlating with antiproliferative activity .
Target Compound Hypotheses :
- Lack of strong electron-withdrawing groups (e.g., nitro) may limit cytotoxicity but improve metabolic stability.
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C for condensation).
- Solvent polarity (ethanol/methanol for optimal solubility).
- pH adjustment (acidic conditions for imine bond formation).
Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazone (N–H, ~10–12 ppm) and aromatic proton environments.
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), ~3200 cm⁻¹ (N–H stretch).
- X-ray Diffraction (XRD) : Single-crystal XRD with SHELX programs (SHELXL for refinement) to resolve stereochemistry and confirm the (E)-configuration of the hydrazone moiety .
Q. Data Interpretation :
- Compare experimental XRD bond lengths/angles with DFT-optimized structures to validate geometry .
How do functional groups influence the compound’s reactivity and biological activity?
Basic Question
- 4-Ethoxyphenyl group : Enhances lipophilicity, improving membrane permeability.
- Pyrazole ring : Participates in π-π stacking with aromatic residues in enzyme active sites.
- Hydrazide moiety : Acts as a hydrogen bond donor/acceptor, critical for target binding .
Q. Advanced Insight :
- Substituent electronic effects (e.g., ethoxy vs. methoxy) modulate redox properties and bioactivity. For example, ethoxy groups increase steric hindrance, altering binding kinetics .
What advanced computational methods are used to study its interaction with biological targets?
Advanced Question
- Molecular Docking (AutoDock/Vina) : Predict binding modes with proteins (e.g., cyclooxygenase-2). Use PyMOL for visualization.
- DFT Calculations (Gaussian/B3LYP) : Optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to identify reactive sites .
Q. Case Study :
- Docking studies reveal hydrogen bonding between the hydrazide N–H and Thr513 in COX-2, explaining anti-inflammatory activity .
How can reaction conditions be optimized to improve synthesis yield?
Advanced Question
- Temperature : 70–80°C for condensation (avoids side reactions).
- Catalyst : 2–5 mol% p-toluenesulfonic acid accelerates imine formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Troubleshooting :
- Low yield (<50%): Check reactant purity or increase reaction time (12–24 hrs).
- Byproducts: Use TLC monitoring to isolate intermediates .
How do structural variations (e.g., substituents) impact biological activity?
Advanced Question
Q. Design Strategy :
- Introduce electron-withdrawing groups (e.g., –Cl) to increase electrophilicity and reactivity .
How are contradictions in spectroscopic data resolved?
Advanced Question
- NMR Peak Splitting : Dynamic rotational isomerism in the hydrazone bond can cause splitting. Use variable-temperature NMR to confirm .
- XRD vs. DFT Discrepancies : Adjust basis sets (e.g., 6-311++G**) or consider solvent effects in computational models .
Q. Case Example :
- Discrepant C=O bond lengths (XRD: 1.23 Å vs. DFT: 1.25 Å) may arise from crystal packing forces .
What are the best practices for analyzing its stability under experimental conditions?
Advanced Question
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability).
- HPLC Purity Checks : Monitor degradation products (e.g., hydrolysis of hydrazide in aqueous buffers) .
Q. Storage Recommendations :
- Store at –20°C in inert atmosphere (N₂) to prevent oxidation .
How does this compound compare structurally and functionally to analogs?
Advanced Question
Trend : Bulkier substituents (e.g., ethoxy) improve target specificity but reduce solubility .
What strategies validate its mechanism of action in biological systems?
Advanced Question
- Enzyme Assays : Measure inhibition kinetics (e.g., COX-2 IC₅₀) using fluorogenic substrates.
- Cellular Studies : siRNA knockdown of target proteins to confirm pathway involvement.
- In Vivo Models : Murine inflammation assays to correlate structure-activity relationships .
Q. Data Integration :
- Combine docking results with mutagenesis studies (e.g., Ala513 mutation in COX-2 abolishes binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
